molecular formula C14H14BrNO3 B4608377 5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide

Cat. No.: B4608377
M. Wt: 324.17 g/mol
InChI Key: YHWVSIJDALABTO-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 2-(2-methoxyphenyl)ethyl group. The presence of a bromine atom at the 5-position of the furan ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide typically involves the following steps:

    Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated furan is then reacted with 2-(2-methoxyphenyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring and the methoxy group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Uniqueness

5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the bromine atom at the 5-position of the furan ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

5-bromo-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-18-11-5-3-2-4-10(11)8-9-16-14(17)12-6-7-13(15)19-12/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWVSIJDALABTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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